1-(5-Bromo-2-methylbenzyl)piperazine

Description

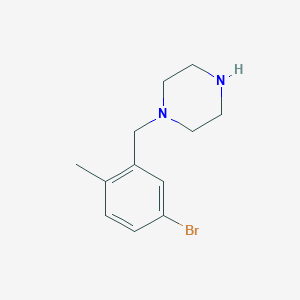

1-(5-Bromo-2-methylbenzyl)piperazine (CAS: 944677-52-5) is a piperazine derivative with a molecular formula of C₁₁H₁₅BrN₂ and a molar mass of 255.15 g/mol . Structurally, it features a piperazine ring linked to a benzyl group substituted with a bromine atom at the 5-position and a methyl group at the 2-position of the aromatic ring.

Piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions, as seen in and , where benzoyl chlorides or chloro-thiadiazole intermediates react with piperazine. The bromo and methyl substituents in this compound likely influence its electronic and steric properties, affecting binding to biological targets and metabolic stability.

Properties

Molecular Formula |

C12H17BrN2 |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

1-[(5-bromo-2-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H17BrN2/c1-10-2-3-12(13)8-11(10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

InChI Key |

FDRKVFYLINRPMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methylbenzyl)piperazine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

[ \text{5-Bromo-2-methylbenzyl chloride} + \text{Piperazine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can significantly reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylbenzyl)piperazine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dehalogenated or reduced piperazine derivatives.

Scientific Research Applications

1-(5-Bromo-2-methylbenzyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylbenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function .

Comparison with Similar Compounds

Key Structure-Activity Relationship (SAR) Insights

- Halogen Substituents : Bromine and chlorine (e.g., in 1-(4-chlorobenzhydryl)piperazine) improve cytotoxicity by increasing lipophilicity and binding to hydrophobic pockets in targets like tubulin or DNA topoisomerases .

- Methoxy Groups : Derivatives like SA4503 and Trimetazidine show enhanced solubility and receptor affinity due to hydrogen bonding with methoxy oxygen atoms .

- Bulky Substituents : Bulky groups (e.g., diphenylmethyl in ) reduce activity by steric hindrance, as seen in antibacterial assays for compounds 5g–k .

- Fluorine Optimization : Fluorine at the benzyl para position (e.g., 4g in ) enhances antibacterial activity by forming strong dipole interactions with Mg²⁺ in DNA topoisomerase II .

Metabolic and Stability Considerations

- Oxidative Metabolism: The piperazine ring is prone to oxidation, as seen in fluoroquinolones, where dealkylation or hydroxylation occurs at the piperazine moiety . Bulky or electron-withdrawing groups (e.g., bromine) may slow oxidation, improving metabolic stability.

- N-Dealkylation : Arylpiperazines like SA4503 undergo CYP3A4-mediated N-dealkylation, generating active metabolites with prolonged effects . Substituents influencing CYP affinity (e.g., bromine vs. chlorine) alter metabolic rates.

Receptor Selectivity and Binding

- 5-HT Receptor Modulation : Trifluoromethylphenyl piperazines () show high selectivity for 5-HT₁A/₁B receptors. The bromo-methyl substitution in 1-(5-Bromo-2-methylbenzyl)piperazine may similarly target serotonin receptors, though empirical data are lacking.

- Tubulin Modulation : Benzimidazole-piperazine hybrids () demonstrate that methyl substituents at R2 improve tubulin binding, suggesting the 2-methyl group in the target compound could enhance anticancer activity.

Biological Activity

1-(5-Bromo-2-methylbenzyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article discusses its synthesis, biological activity, structure-activity relationship, and relevant case studies.

This compound can be synthesized through various methods involving the bromination of 2-methylbenzylpiperazine. The typical reaction conditions include the use of bromine or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane. The resulting compound features a piperazine ring substituted with a brominated aromatic moiety, which is crucial for its biological activity.

Chemical Properties:

- Molecular Formula: C12H14BrN

- Molecular Weight: 252.15 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds vary based on structural modifications.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.25 - 0.50 | E. coli, S. aureus |

| BZP (Benzylpiperazine) | 0.10 - 0.30 | E. coli |

| TFMPP (3-Trifluoromethylphenylpiperazine) | 0.20 - 0.40 | S. aureus |

The presence of the bromine atom enhances the lipophilicity and membrane permeability of the compound, facilitating its interaction with bacterial cell membranes.

Neuropharmacological Effects

Piperazine derivatives are known to influence neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA). Studies have shown that compounds like this compound can affect serotonin transporter (SERT) and dopamine transporter (DAT) activities, potentially leading to stimulant effects similar to those observed with other psychoactive substances.

In a study examining the effects on neuronal activity, it was found that this compound inhibited spontaneous neuronal firing in rat models, suggesting a potential for psychoactive effects at certain concentrations .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is heavily influenced by their structural features. The introduction of halogen substituents, such as bromine in this compound, has been correlated with increased binding affinity to target receptors:

- Halogen Substitution: Enhances lipophilicity and receptor binding.

- Piperazine Ring: Essential for maintaining biological activity; modifications can lead to loss of function.

Case Studies

Several case studies highlight the implications of using piperazine derivatives in recreational settings:

- Acute Poisoning Cases: Reports have documented instances of acute poisoning linked to piperazine derivatives being misrepresented as MDMA in ecstasy pills, leading to severe agitation and neurological disturbances .

- Toxicological Assessments: Studies assessing the cytotoxic effects of piperazines on cardiac cells indicated significant disruptions in calcium homeostasis and ATP depletion, underscoring potential cardiotoxicity associated with their use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Bromo-2-methylbenzyl)piperazine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 5-bromo-2-methylbenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like K₂CO₃ to deprotonate piperazine. A typical molar ratio is 1:1.2 (benzyl chloride:piperazine) .

- Step 2 : Monitor progress via TLC (e.g., hexane:ethyl acetate = 8:1) and purify via silica gel chromatography (ethyl acetate:hexane gradient). Yield optimization may require extended reaction times (6–12 hours) and excess benzyl halide .

- Key Variables : Solvent choice (DMF accelerates nucleophilic substitution), temperature (room temperature to 80°C), and stoichiometric excess of benzyl halide to drive reaction completion .

Q. How is the structural characterization of this compound performed?

- Analytical Workflow :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methyl group on the aromatic ring appears as a singlet (~δ 2.3 ppm), while piperazine protons resonate as multiplets (δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₇BrN₂). Predicted CCS values (e.g., 161.7 Ų for [M+H]⁺) aid in collision cross-section validation .

- Elemental Analysis : Verify Br content (~21.5% by mass) to confirm purity .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Screening Strategies :

- Receptor Binding : Test affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement assays. Piperazine derivatives often modulate CNS targets .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity. IC₅₀ values >50 µM suggest low toxicity, warranting further SAR studies .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. methyl groups) impact the compound’s pharmacokinetic properties?

- Structure-Property Relationships :

- Lipophilicity : The bromo group increases logP (~2.8 vs. 2.1 for non-brominated analogs), enhancing membrane permeability but reducing aqueous solubility. Methyl groups marginally alter steric bulk .

- Metabolic Stability : Perform microsomal assays (human liver microsomes) to evaluate oxidative metabolism. Piperazine rings are prone to N-dealkylation; bromine may slow CYP450-mediated degradation .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

- Case Study : If antiproliferative activity varies across studies, consider:

- Assay Conditions : Differences in cell lines (e.g., L1210 leukemia vs. solid tumors) or serum concentrations in media .

- Stereochemistry : Verify enantiomeric purity (e.g., via chiral HPLC), as racemic mixtures may obscure activity .

- Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to standardize inter-lab variability .

Q. How can computational methods guide the design of this compound analogs?

- In Silico Workflow :

- Docking Studies : Model interactions with target proteins (e.g., WDR5 or 5-HT₂C) using AutoDock Vina. The bromo group may occupy hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .

- QSAR Models : Train models on datasets of piperazine derivatives to predict bioactivity (e.g., pIC₅₀) based on descriptors like polar surface area or H-bond donors .

Methodological Challenges and Solutions

Q. How to address low yields in the alkylation of piperazine with bulky benzyl halides?

- Optimization Steps :

- Microwave Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) and improve yield by 15–20% compared to conventional heating .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems (water:DCM) .

Q. What techniques validate the purity of this compound for in vivo studies?

- Purity Assurance :

- HPLC-MS : Use a C18 column (acetonitrile:water + 0.1% formic acid) to detect impurities (<0.5% area).

- Elemental Analysis : Confirm Br content (±0.3% of theoretical value) .

- Stability Testing : Store at –20°C under argon to prevent degradation; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.